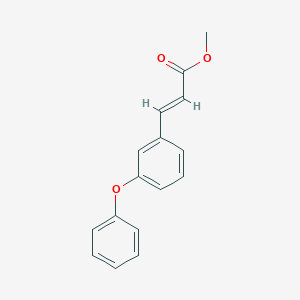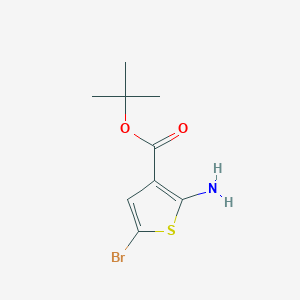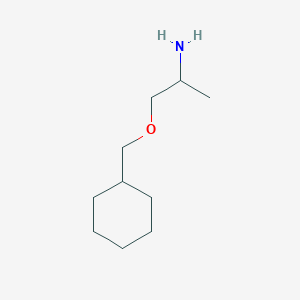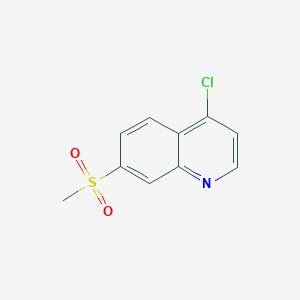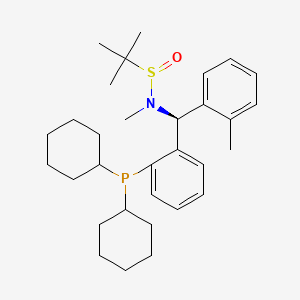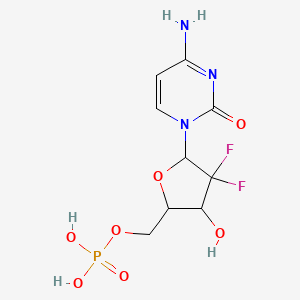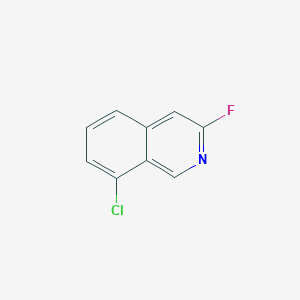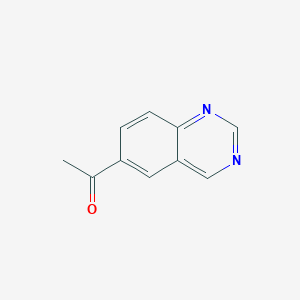
1-(Quinazolin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinazolin-6-yl)ethanone is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a quinazoline ring fused with an ethanone group, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(Quinazolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with acetic anhydride under reflux conditions, leading to the formation of the quinazoline ring . Another approach includes the cyclization of anthranilic acid derivatives with appropriate reagents to yield the desired quinazoline compound . Industrial production methods often utilize microwave-assisted reactions and metal-catalyzed processes to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
1-(Quinazolin-6-yl)ethanone undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinazoline derivatives with modified functional groups, which can be further explored for their pharmacological properties .
Aplicaciones Científicas De Investigación
1-(Quinazolin-6-yl)ethanone has been widely studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 1-(Quinazolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these targets disrupts cellular processes, leading to the inhibition of tumor growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparación Con Compuestos Similares
1-(Quinazolin-6-yl)ethanone can be compared with other quinazoline derivatives, such as:
Quinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
Quinazolin-2,4-dione: Exhibits significant antimicrobial and antimalarial activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Shows α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-quinazolin-6-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-6H,1H3 |
Clave InChI |
ILKPUUPQXWCZKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CN=CN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
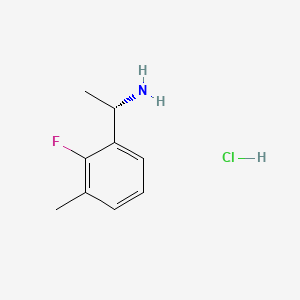
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
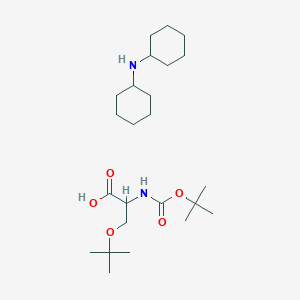
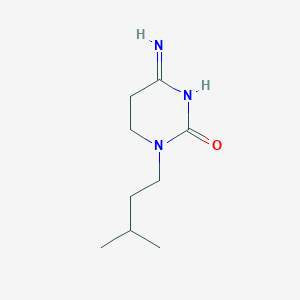
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
